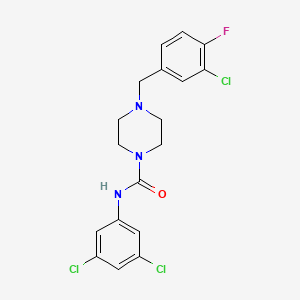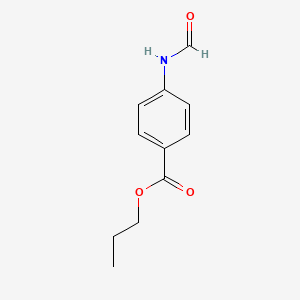![molecular formula C14H18F3N3S B4747217 N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4747217.png)
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
描述
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. In
作用机制
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is thought to exert its effects through inhibition of potassium channels and modulation of neurotransmitter release. The exact mechanism of action is not fully understood, but studies have shown that N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea binds to the pore region of Kv1.3 and blocks ion flow through the channel. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit the release of glutamate by blocking the activity of the protein SNAP-25, which is involved in vesicle fusion and neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects, including inhibition of potassium channels, modulation of neurotransmitter release, and anti-inflammatory activity. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to be effective in animal models of multiple sclerosis, rheumatoid arthritis, and epilepsy, suggesting that it may have therapeutic potential in these and other diseases.
实验室实验的优点和局限性
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for use in lab experiments, including its potency and selectivity for Kv1.3, its ability to modulate neurotransmitter release, and its anti-inflammatory activity. However, N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
未来方向
There are several future directions for research on N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, including further studies of its mechanism of action, optimization of its therapeutic potential in autoimmune diseases and neurological disorders, and development of new synthetic methods for its production. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea may also have potential as a tool for investigating the role of potassium channels and neurotransmitter release in a variety of biological processes.
科学研究应用
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and pain signaling. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to be a potent inhibitor of the voltage-gated potassium channel Kv1.3, which is involved in T-cell activation and proliferation. Inhibition of Kv1.3 has been proposed as a potential therapeutic strategy for autoimmune diseases, and N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to be effective in animal models of multiple sclerosis and rheumatoid arthritis. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit the release of the neurotransmitter glutamate, which is involved in a variety of neurological disorders, including epilepsy and Alzheimer's disease.
属性
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3S/c1-20-7-5-11(6-8-20)18-13(21)19-12-4-2-3-10(9-12)14(15,16)17/h2-4,9,11H,5-8H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHANOPSUUTMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4747140.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4747147.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4747156.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine](/img/structure/B4747164.png)
![1-ethyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4747165.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747172.png)
![2-{[2-(4-bromophenoxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4747179.png)

![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4747199.png)
![1,3-dimethyl-8-[4-(4-methylbenzoyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4747204.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide](/img/structure/B4747211.png)
![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
![ethyl 2-(3-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747222.png)